molecular formula C9H5BrN2O B11872622 3-Amino-7-bromobenzofuran-2-carbonitrile

3-Amino-7-bromobenzofuran-2-carbonitrile

Cat. No.: B11872622
M. Wt: 237.05 g/mol
InChI Key: ZAWVTYKPWTWITD-UHFFFAOYSA-N
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Description

3-Amino-7-bromobenzofuran-2-carbonitrile is a heterocyclic compound that belongs to the benzofuran family. . This compound features a benzofuran ring substituted with an amino group at the 3-position, a bromine atom at the 7-position, and a nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromobenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a series of reactions including Friedel-Crafts alkylation and subsequent intramolecular lactonization . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzofuran derivatives, while cycloaddition reactions can produce complex polycyclic structures .

Scientific Research Applications

3-Amino-7-bromobenzofuran-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-7-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the nitrile group at the 2-position play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzothiophene-2-carbonitrile: This compound is similar in structure but contains a thiophene ring instead of a benzofuran ring.

    3-Amino-7-chlorobenzofuran-2-carbonitrile: This compound has a chlorine atom at the 7-position instead of a bromine atom.

Uniqueness

3-Amino-7-bromobenzofuran-2-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogenated derivatives. This uniqueness makes it a valuable compound in the synthesis of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

3-amino-7-bromo-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H5BrN2O/c10-6-3-1-2-5-8(12)7(4-11)13-9(5)6/h1-3H,12H2

InChI Key

ZAWVTYKPWTWITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=C2N)C#N

Origin of Product

United States

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